molecular formula C12H17NO2S B13633551 Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B13633551
M. Wt: 239.34 g/mol
InChI Key: ONXRSEBRIQPDLJ-UHFFFAOYSA-N
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Description

Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a thiophene ring fused to a tetrahydropyridine ring, with a tert-butyl ester group at the 4-position. Its CAS number is 1343361-38-5, and it is listed as a discontinued product by CymitQuimica . The compound has been studied as a synthetic intermediate, particularly in pharmaceutical research, due to the versatility of the tetrahydrothienopyridine scaffold.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)10-8-5-7-16-9(8)4-6-13-10/h5,7,10,13H,4,6H2,1-3H3

InChI Key

ONXRSEBRIQPDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for a few hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Tetrahydrothienopyridine Core

The tetrahydrothieno[3,2-c]pyridine core is a common motif in medicinal chemistry. Key analogs and their distinguishing features include:

Table 1: Structural Analogs of Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Compound Name Substituents/Modifications CAS Number Key Properties/Applications
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate 2-Acetate group; 5-substituted oxoethyl with 4-F-Ph Not provided Pharmacopeial impurity profiling
5-[2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate 2-Acetate group; 5-substituted oxoethyl with 3-F-Ph Not provided Pharmacopeial impurity profiling
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine; dihydro ring saturation 193537-14-3 Laboratory chemical; safety data available
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)methanol Hydroxymethyl group at 4-position 1428233-87-7 Pharmaceutical intermediate; higher polarity
Key Observations:

Substituent Effects on Bioactivity: In a 2011 study, 18 tetrahydrothienopyridine derivatives were synthesized as ADP receptor antagonists. This highlights the importance of substituent optimization for pharmacological efficacy.

Ring Saturation and Stability: The dihydro variant in Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate introduces partial unsaturation, which could affect conformational flexibility and binding interactions compared to the fully saturated tetrahydrothienopyridine core.

Regulatory and Commercial Status :

  • The target compound is discontinued , suggesting challenges in synthesis, stability, or commercial demand. In contrast, derivatives like those in remain under active investigation for therapeutic applications.

Pharmacopeial Profiling of Impurities

Compounds with fluorophenyl substitutions (e.g., ) require stringent impurity analysis. The Pharmacopeial Forum report details HPLC methods using acetonitrile-phosphate buffers (pH 4.0) for resolving structurally similar impurities, emphasizing the need for precise quality control in pharmaceutical development .

Biological Activity

Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}S
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 28783-41-7

The compound features a thieno[3,2-c]pyridine core, which is often associated with various pharmacological properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with tert-butyl chloroformate under basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from the thieno[3,2-c]pyridine scaffold. For instance:

  • Inhibition of Tubulin Polymerization : Compounds related to this structure have been shown to bind to the colchicine site of tubulin, leading to inhibition of cancer cell growth. In vitro studies demonstrated IC50_{50} values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa and K562 cells .
CompoundCell LineIC50_{50} (μM)
3aHeLa1.1
3bK5620.70
CA-4All<1

These results suggest that modifications at specific positions on the thieno[3,2-c]pyridine structure can enhance anticancer activity.

Selectivity Towards Cancer Cells

The selectivity of these compounds for cancer cells over normal cells has been a point of interest. For example, compounds with IC50_{50} values greater than 20 μM in human peripheral blood mononuclear cells (PBMCs) indicate minimal toxicity to normal cells while effectively targeting cancer cells . This selectivity is crucial for developing safer therapeutic agents.

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A study evaluated several derivatives of tetrahydrothieno[3,2-c]pyridine for their antiproliferative effects across different cancer cell lines. The most effective compounds exhibited significant growth inhibition with low micromolar IC50_{50} values .
  • Mechanistic Insights : Research has also explored the mechanism by which these compounds exert their effects. The binding affinity to tubulin and subsequent disruption of microtubule dynamics play a critical role in their anticancer efficacy .

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